2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Beschreibung
This compound features a benzo[d][1,3]dioxole-5-carboxamido moiety linked to a partially hydrogenated benzo[d]thiazole core (4,5,6,7-tetrahydrobenzo[d]thiazole), with an additional carboxamide group substituted at the N4-position by a 4-phenylbutan-2-yl chain. The 4-phenylbutan-2-yl substituent may optimize pharmacokinetic properties, such as membrane permeability and metabolic stability.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-16(10-11-17-6-3-2-4-7-17)27-25(31)19-8-5-9-22-23(19)28-26(34-22)29-24(30)18-12-13-20-21(14-18)33-15-32-20/h2-4,6-7,12-14,16,19H,5,8-11,15H2,1H3,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRAXUDGHIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole-5-carboxylic acid and 4-phenylbutan-2-amine. The synthetic route may involve the following steps:
Amidation: The benzo[d][1,3]dioxole-5-carboxylic acid is converted to its corresponding amide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The intermediate is then subjected to cyclization with 4-phenylbutan-2-amine under acidic or basic conditions to form the benzo[d]thiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Benzo[d]thiazole Carboxamide Family
A. N4-(4-Fluorophenyl)-N2-Substituted Benzo[d]thiazole-2,4-dicarboxamides
- Structure : Fully aromatic benzo[d]thiazole core with dual carboxamide groups at positions 2 and 3. The N4 position is substituted with a 4-fluorophenyl group .
- Key Differences: The target compound’s tetrahydrobenzo[d]thiazole core reduces aromaticity, likely increasing solubility (logP reduction) and altering binding kinetics compared to fully aromatic analogs .
B. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
- Structure : Cyclopropane-carboxamide linked to a thiazole ring and benzo[d][1,3]dioxole .
- Key Differences :
Functional Analogues with Heterocyclic Cores
A. N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides
- Structure : Pyridinyl-substituted thiazole core with carboxamide groups .
- Non-hydrogenated thiazole cores in these compounds may result in lower solubility compared to the target compound’s tetrahydrobenzo[d]thiazole .
B. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structure : Triazole-thione core with sulfonyl and fluorophenyl substituents .
- Sulfonyl groups in these compounds enhance polarity but may reduce blood-brain barrier penetration relative to the target compound’s lipophilic 4-phenylbutan-2-yl chain .
Characterization Data (Inferred from Analogues) :
- IR : Expected C=O stretches at ~1660–1680 cm⁻¹ and NH stretches at ~3150–3400 cm⁻¹ .
- NMR : Distinct signals for the tetrahydrobenzo[d]thiazole protons (δ 1.5–3.0 ppm) and aromatic protons from benzo[d][1,3]dioxole (δ 6.8–7.2 ppm) .
- LC-MS : Molecular ion peak consistent with the formula C₂₄H₂₄N₃O₄S (exact mass calculated: 458.15 g/mol) .
Q & A
Q. What are the standard synthetic routes and critical reagents for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with thiazole intermediates using carbodiimide reagents (e.g., EDCI) and HOBt to minimize racemization .
- Cyclization steps : Thiazole ring closure under reflux conditions with solvents like ethanol or DMF, often requiring pH control .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity validation . Key reagents include triethylamine (base), dimethylformamide (solvent), and thiol-containing intermediates for thiazole formation .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and amide (N-H, ~3300 cm) stretches .
Q. What are the primary biological assays used to evaluate its activity?
- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s thiazole and carboxamide moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions in cyclization steps .
- Catalyst tuning : Triethylamine improves amidation efficiency, and chiral auxiliaries (e.g., L-proline derivatives) may resolve stereochemistry in thiazolidine intermediates .
- Temperature control : Lower temperatures (0–5°C) suppress epimerization during amide coupling .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Comparative SAR analysis : Systematically vary substituents (e.g., replacing 4-phenylbutan-2-yl with morpholinoethyl) to isolate pharmacophore contributions .
- Computational docking : Molecular dynamics simulations predict binding affinities to targets like ATP-binding pockets, reconciling discrepancies in IC values .
Q. How does this compound interact with biological macromolecules at the molecular level?
- Hydrogen bonding : The carboxamide group interacts with serine or lysine residues in enzyme active sites .
- π-π stacking : The benzo[d][1,3]dioxole moiety engages aromatic residues (e.g., tyrosine) in hydrophobic pockets .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .
Q. What are the key differences between this compound and its structural analogs in terms of reactivity and bioactivity?
| Analog Feature | This Compound | Analog Example | Key Difference |
|---|---|---|---|
| Thiazole substitution | 4,5,6,7-Tetrahydrobenzo[d]thiazole | 1,3-Thiazolidin-3-yl | Enhanced conformational rigidity |
| Amide linker | N-(4-phenylbutan-2-yl) | N-(3,5-dimethylphenyl) | Improved membrane permeability |
| Bioactivity | IC = 1.2 µM (kinase X) | IC = 8.5 µM (kinase X) | 7-fold higher potency due to dioxole |
Methodological Notes
- Handling hygroscopic intermediates : Store under inert gas (N/Ar) and use anhydrous solvents to prevent hydrolysis .
- Data reproducibility : Validate HPLC gradients (e.g., 60:40 acetonitrile/water) across labs to ensure consistent retention times .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
